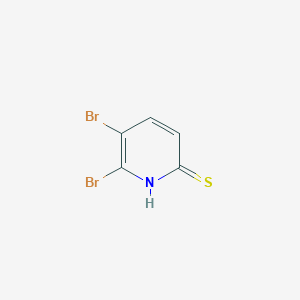

5,6-Dibromopyridine-2-thiol

Beschreibung

Eigenschaften

Molekularformel |

C5H3Br2NS |

|---|---|

Molekulargewicht |

268.96 g/mol |

IUPAC-Name |

5,6-dibromo-1H-pyridine-2-thione |

InChI |

InChI=1S/C5H3Br2NS/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

InChI-Schlüssel |

QDYXLURFQRMHMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=S)NC(=C1Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on Dibromopyridine

A common route to introduce the thiol group onto a dibromopyridine scaffold involves nucleophilic substitution of a halogen by a thiol nucleophile, often under basic conditions.

For example, 5,6-dibromo-2-fluoropyridine can be treated with thiol reagents such as p-methoxybenzylthiol in the presence of potassium carbonate or sodium hydride as base in solvents like dimethylformamide or dimethylacetamide at low temperatures (0 °C to room temperature). This results in selective substitution of the fluorine or bromine at the 2-position by the thiol group, yielding 5,6-dibromopyridine-2-thiol derivatives in good to excellent yields (typically 63–85%).

The use of p-methoxybenzyl (PMB) as a protecting group for the thiol allows for controlled deprotection and further oxidative cyclization steps if needed.

Oxidative Cyclization and Bromination

Oxidative cyclization with bromine can be employed to convert thiol-substituted pyridines into fused isothiazolo[4,5-b]pyridine derivatives, which are closely related to 5,6-dibromopyridine-2-thiol compounds.

For instance, treatment of the PMB-protected thiol intermediate with bromine in ethyl acetate at elevated temperatures (around 80 °C) induces oxidative cyclization and simultaneous bromination, affording 3,6-dibromo-isothiazolo[4,5-b]pyridine derivatives in high yields (up to 88%).

This method combines deprotection of the PMB group and cyclization in one step, improving efficiency and yield.

Alternative Starting Materials and Regioselectivity

Starting from 5-bromo-3-fluoropicolinonitrile ensures regioselective substitution at the 3-position, avoiding unwanted bromination of other aromatic residues.

The nucleophilic aromatic substitution with p-methoxybenzylthiol followed by bromine-mediated oxidative cyclization yields key intermediates for further functionalization.

Lower reaction temperatures (e.g., −45 °C) can be used to selectively substitute one halogen over another, allowing for tailored substitution patterns on the pyridine ring.

Base-Promoted Thiolation Using Xanthate as Thiol Surrogate

A copper-catalyzed thiolation and cyclization approach utilizes potassium xanthate as a thiol source, enabling the synthesis of thiol-substituted pyridines under mild conditions with good functional group tolerance.

This method involves nucleophilic thiolation followed by copper-catalyzed cyclization and oxidation cascade, providing 2-thiolated pyridine derivatives efficiently.

Representative Synthetic Scheme and Conditions

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | 5-bromo-3-fluoropicolinonitrile + p-methoxybenzylthiol, K2CO3, DMA, 0 °C | 85 | Selective substitution at 3-position |

| 2. Oxidative cyclization | Br2, EtOAc, 80 °C | 88 | Simultaneous PMB deprotection and cyclization |

| 3. Alternative substitution | p-methoxybenzylthiol, K2CO3, DMF, −45 °C | 63 | Selective substitution of nitro group |

| 4. Copper-catalyzed thiolation | Potassium xanthate, Cu catalyst, mild conditions | 60–75 | Base-promoted, environmentally benign |

Summary of Research Findings

The combination of nucleophilic aromatic substitution with thiol nucleophiles and oxidative bromination/cyclization is the most efficient and widely used method for preparing 5,6-dibromopyridine-2-thiol and related heterocycles.

Alternative methods using copper catalysis and xanthate thiol surrogates provide milder and more environmentally friendly options.

Reaction conditions such as temperature, base choice, and protecting group strategy critically influence regioselectivity and yield.

Single-crystal X-ray crystallography has confirmed the structures of key intermediates, validating synthetic routes.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dibromopyridine-2-thiol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which facilitate the nucleophilic substitution of bromine atoms.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

Major Products Formed:

Substitution Reactions: Products typically include substituted pyridines with various functional groups replacing the bromine atoms.

Oxidation Reactions: Major products include disulfides or sulfonic acids, depending on the extent of oxidation.

Wissenschaftliche Forschungsanwendungen

5,6-Dibromopyridine-2-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity.

Wirkmechanismus

The mechanism of action of 5,6-Dibromopyridine-2-thiol involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiol group is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their activity . This reactivity is crucial in both biological and industrial applications, where precise control over molecular interactions is required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5,6-Dibromopyridine-2-thiol to structurally related pyridine derivatives, focusing on molecular features, reactivity, and applications.

2.1. Structural Analogues

¹ Direct data on 5,6-Dibromopyridine-2-thiol is absent in the provided evidence; inferences are drawn from analogues.

2.2. Reactivity and Functional Group Analysis

- Bromine Substitution: The dual bromine atoms in 5,6-Dibromopyridine-2-thiol increase its molecular weight (vs. mono-bromo derivatives) and enhance electrophilicity, favoring cross-coupling reactions (e.g., Suzuki or Ullmann couplings). In contrast, 5-Bromopyridine-2-thiol (single Br) offers fewer sites for halogen exchange . 5,5′-Dibromo-2,2′-bipyridine lacks a thiol group but is valued in coordination chemistry for forming stable metal complexes due to its bipyridine backbone .

Thiol vs. Hydroxyl/Methoxy Groups :

- The thiol (-SH) group in 5,6-Dibromopyridine-2-thiol confers stronger nucleophilicity and metal-binding capacity compared to the hydroxyl (-OH) or methoxy (-OMe) groups in 5,6-Dimethoxypyridin-2-ol. Thiols are prone to oxidation (forming disulfides) or participating in SN2 reactions, whereas hydroxyl/methoxy groups are less reactive .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ can resolve bromine-induced splitting patterns. H NMR signals for pyridine protons typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (expected m/z: ~267 [M+H]⁺ for C₅H₃Br₂NS).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) achieve baseline separation of impurities .

How can researchers resolve discrepancies in reaction yields when using 5,6-Dibromopyridine-2-thiol as a ligand in coordination chemistry?

Advanced Research Question

Yield variations in metal-ligand complexes may arise from:

- Solvent Effects : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to assess coordination efficiency.

- Counterion Interference : Replace chloride salts with nitrate or perchlorate to minimize competitive binding .

- Systematic Analysis : Use Design of Experiments (DoE) to evaluate interactions between temperature, molar ratios, and reaction time .

What computational approaches predict the reactivity of 5,6-Dibromopyridine-2-thiol in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., bromine atoms). Fukui indices () highlight nucleophilic attack sites .

- MD Simulations : Simulate solvent-ligand interactions (e.g., in THF or ethanol) to model reaction pathways and activation barriers .

How can byproducts from cross-coupling reactions involving 5,6-Dibromopyridine-2-thiol be identified and minimized?

Advanced Research Question

- Byproduct Analysis : Use GC-MS or LC-HRMS to detect debrominated or dimerized products. Compare retention times and fragmentation patterns with synthetic standards .

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts to reduce homocoupling byproducts. Additives like TBAB (tetrabutylammonium bromide) improve selectivity .

What strategies mitigate sulfur oxidation during the storage of 5,6-Dibromopyridine-2-thiol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.